molecular formula C12H11N3O3S B093749 3-[(4-Aminophenyl)azo]-benzenesulfonic acid CAS No. 102-23-8

3-[(4-Aminophenyl)azo]-benzenesulfonic acid

Cat. No.: B093749
CAS No.: 102-23-8
M. Wt: 277.3 g/mol
InChI Key: BATBWCBBYMPOPE-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)azo]-benzenesulfonic acid (CAS: 102-23-8) is an azo dye intermediate characterized by the presence of an azo (-N=N-) group linking a 4-aminophenyl moiety to a benzenesulfonic acid group at the meta position (position 3) of the benzene ring. Its molecular formula is C₁₂H₁₁N₃O₃S, with a molecular weight of 277.31 g/mol . This compound belongs to the class of sulfonated azo dyes, which are widely used in textiles, food colorants, and analytical chemistry due to their water solubility and chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-phenylenediamine in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with m-aminobenzenesulphonic acid under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve efficient coupling and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)azo]-benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Produces corresponding sulfonic acids.
  • Reduction : Yields aromatic amines.
  • Electrophilic Substitution : Can introduce different substituents on the aromatic rings.

Applications in Scientific Research

3-[(4-Aminophenyl)azo]-benzenesulfonic acid finds extensive applications in several fields:

Chemistry

  • Dye Synthesis : It serves as an intermediate in the production of various dyes and pigments used in textiles and plastics due to its vibrant color properties.

Biology

  • Staining Techniques : The compound is employed in microscopy for staining biological specimens, enhancing contrast and visibility of cellular structures.

Medicine

  • Therapeutic Investigations : Its structural similarity to bioactive compounds makes it a candidate for research into potential therapeutic applications, particularly in drug development.

Industry

  • Colorants Production : Used in the manufacture of colorants for textiles, plastics, and leather treatments, highlighting its versatility as an industrial dye.

Case Study 1: Dyeing Efficacy

Research has demonstrated that this compound exhibits excellent dyeing properties on various textile fibers. Studies indicate that the compound provides bright coloration with good fastness properties, making it suitable for commercial dyeing processes.

Case Study 2: Biological Interactions

Investigations into the biological interactions of the compound reveal its potential effects on cellular systems. The reduction of the azo group leads to the formation of aromatic amines that can interact with proteins and nucleic acids, indicating possible implications in biochemical research.

Case Study 3: Environmental Impact Assessment

Studies assessing the environmental impact of azo dyes have included evaluations of this compound. Findings suggest that while it is effective as a dye agent, its degradation products may pose risks to aquatic environments if not properly managed during industrial use.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-[(4-Aminophenyl)azo]-benzenesulfonic acid and analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound (102-23-8) C₁₂H₁₁N₃O₃S 277.31 -NH₂ (para), -SO₃H (meta) Dye intermediate, potential pH sensor
4-[(4-Aminophenyl)azo]-benzenesulfonic acid (104-23-4) C₁₂H₁₁N₃O₃S 277.31 -NH₂ (para), -SO₃H (para) Food Yellow 6 (legislated for food coloring in the U.S.)
3-(4-Diethylamino-2-hydroxyphenylazo)-4-hydroxybenzenesulfonic acid (1563-01-5) C₁₆H₁₉N₃O₅S 365.40 -N(C₂H₅)₂, -OH (ortho), -SO₃H (para), -OH (meta) Textile dye intermediate, pH-sensitive chromophore
3-[(4-Amino-3-methoxyphenyl)azo]-benzenesulfonic acid (138-28-3) C₁₃H₁₃N₃O₄S 307.32 -NH₂ (para), -OCH₃ (meta), -SO₃H (meta) HPLC analysis, dye synthesis
4-(4-Hydroxy-1-naphthylazo)benzenesulfonic acid (HNABA) C₁₆H₁₂N₂O₄S 328.34 -OH (naphthyl), -SO₃H (para) Colorimetric Fe³⁺ sensor (detection limit: 4.2 × 10⁻⁹ mol/L)
2-Amino-5-[(4-sulfophenyl)azo]-benzenesulfonic acid (101-50-8) C₁₂H₁₁N₃O₆S₂ 357.37 -NH₂ (ortho), -SO₃H (para and ortho) High-solubility dye for textiles and paper

Biological Activity

3-[(4-Aminophenyl)azo]-benzenesulfonic acid, also known as Sudan I, is an azo dye that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This compound is characterized by its azo linkage, which plays a significant role in its biological interactions and mechanisms of action.

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.30 g/mol
  • IUPAC Name : this compound

The structure of this compound includes a sulfonic acid group, which enhances its solubility in water and facilitates its interaction with biological molecules.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for use in combating bacterial infections. Its effectiveness varies against different strains, with notable inhibition observed in Gram-positive bacteria.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The compound has shown cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values indicating significant potency.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It is believed to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or ion channels, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis25
Escherichia coli100

Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition of MCF-7 and A549 cell lines. The IC50 values were found to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)
MCF-715
A54920

Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in a murine model of inflammation . This suggests a potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(4-Aminophenyl)azo]-benzenesulfonic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves diazotization of 4-aminobenzenesulfonic acid followed by coupling with aniline derivatives under controlled pH (acidic/basic) and temperature (0–5°C for diazotization, 10–20°C for coupling). Critical parameters include:

  • pH control to stabilize the diazonium intermediate and avoid premature decomposition.
  • Stoichiometric precision in reactant ratios to minimize side products.
  • Purification via recrystallization using ethanol/water mixtures to isolate the azo-sulfonic acid product .

Q. How can UV-Vis spectroscopy and NMR be optimized to characterize azo group integrity and sulfonic acid positioning in this compound?

  • Methodological Answer :

  • UV-Vis : Use aqueous solutions at varying pH to observe λmax shifts. The azo group typically absorbs at 400–500 nm; protonation/deprotonation of the sulfonic acid group alters conjugation, causing spectral shifts .
  • NMR : Employ DMSO-d6 as a solvent to enhance solubility and resolution. For <sup>1</sup>H NMR, integrate aromatic protons (δ 7–8 ppm) to confirm coupling patterns. Missing signals due to overlap may require 2D NMR (e.g., COSY) or variable-temperature experiments .

Q. What are the primary applications of this compound in material science, and how do structural features enable these roles?

  • Methodological Answer : The compound serves as a dye intermediate due to:

  • Azo group : Provides chromophoric properties for light absorption.
  • Sulfonic acid group : Enhances water solubility, critical for textile dyeing.
    Experimental validation involves testing dye fixation on cellulose fibers under varying ionic strengths and temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent spectral shifts of this compound derivatives in metal ion sensing applications?

  • Methodological Answer : pH influences protonation states of the sulfonic acid and azo groups, altering electronic transitions. For example:

  • Acidic conditions : Sulfonic acid remains protonated, reducing electron-withdrawing effects; azo group may tautomerize to a hydrazone form.
  • Neutral/alkaline conditions : Deprotonation increases conjugation, shifting λmax. In Fe<sup>3+</sup> sensing, chelation with the azo and sulfonic groups causes a bathochromic shift, quantifiable via Job’s plot analysis .

Q. How do microbial enzymes like laccases degrade this azo compound, and what analytical methods confirm breakdown products?

  • Methodological Answer : Laccases oxidize the azo bond (–N=N–) via a radical-mediated mechanism, cleaving it into aromatic amines (e.g., sulfanilic acid). Steps include:

  • Enzyme activity assays : Monitor O2 consumption or H2O2 production.
  • Product identification : Use HPLC-MS to detect sulfanilic acid (m/z 173) and aniline derivatives. FT-IR confirms loss of the azo peak (~1500 cm<sup>-1</sup>) .

Q. When encountering contradictory NMR data between theoretical predictions and experimental results for sulfonic acid derivatives, what strategies resolve these discrepancies?

  • Methodological Answer :

  • Isotopic labeling : Use <sup>15</sup>N or <sup>13</sup>C-enriched samples to resolve overlapping signals.
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software).
  • Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., proton exchange) .

Q. How does the compound’s stability under UV irradiation impact its suitability for photocatalytic studies, and how is degradation quantified?

  • Methodological Answer :

  • Accelerated aging tests : Expose the compound to UV light (λ = 254–365 nm) and monitor absorbance decay over time.
  • Degradation kinetics : Fit data to pseudo-first-order models; calculate half-life (t1/2).
  • LC-MS/MS : Identify photoproducts like nitrosobenzenes or sulfonate radicals .

Properties

IUPAC Name

3-[(4-aminophenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATBWCBBYMPOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018999
Record name m-((p-Aminophenyl)azo)benzenesulphonic acid
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Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-23-8
Record name 3-[2-(4-Aminophenyl)diazenyl]benzenesulfonic acid
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Record name m-((p-Aminophenyl)azo)benzenesulphonic acid
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Record name m-((p-Aminophenyl)azo)benzenesulphonic acid
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Record name m-[(p-aminophenyl)azo]benzenesulphonic acid
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